molecular formula C20H13FO2 B14311047 8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol CAS No. 116208-76-5

8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol

Cat. No.: B14311047
CAS No.: 116208-76-5
M. Wt: 304.3 g/mol
InChI Key: BGWPGVLCSMMXPT-UHFFFAOYSA-N
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Description

8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol is a derivative of benzo(k)fluoranthene, which is a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a fluorine atom and two hydroxyl groups on the benzo(k)fluoranthene structure.

Preparation Methods

The synthesis of 8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol typically involves the fluorination of benzo(k)fluoranthene followed by dihydroxylation. The fluorination can be achieved using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The dihydroxylation step can be carried out using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives. Sodium borohydride (NaBH4) is often used as a reducing agent.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include oxidative stress, DNA intercalation, and enzyme inhibition, depending on the specific application and biological context .

Comparison with Similar Compounds

8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol can be compared with other similar compounds, such as:

Properties

CAS No.

116208-76-5

Molecular Formula

C20H13FO2

Molecular Weight

304.3 g/mol

IUPAC Name

11-fluoro-8,9-dihydrobenzo[k]fluoranthene-8,9-diol

InChI

InChI=1S/C20H13FO2/c21-17-9-18(22)20(23)16-8-14-12-6-2-4-10-3-1-5-11(19(10)12)13(14)7-15(16)17/h1-9,18,20,22-23H

InChI Key

BGWPGVLCSMMXPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC5=C(C=C4C3=CC=C2)C(=CC(C5O)O)F

Origin of Product

United States

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